Cas no 165666-89-7 (7-Methylimidazo[5,1-b]thiazole)

7-Methylimidazo[5,1-b]thiazole is a heterocyclic organic compound featuring a fused imidazole and thiazole ring system with a methyl substituent at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability and reactivity, particularly in the development of bioactive molecules. The compound’s versatility allows for functionalization at multiple sites, enabling tailored modifications for target applications. High purity grades are available to meet stringent research and industrial requirements. Its well-defined chemical properties facilitate reproducible results in synthetic pathways, underscoring its utility in medicinal chemistry and material science.
7-Methylimidazo[5,1-b]thiazole structure
165666-89-7 structure
Product Name:7-Methylimidazo[5,1-b]thiazole
CAS No:165666-89-7
MF:C6H6N2S
MW:138.190239429474
CID:110650
PubChem ID:10197731
Update Time:2025-06-11

7-Methylimidazo[5,1-b]thiazole Chemical and Physical Properties

Names and Identifiers

    • 7-Methylimidazo[5,1-b]thiazole
    • 7-methylimidazo[5,1-b][1,3]thiazole
    • Imidazo[5,1-b]thiazole,7-methyl-
    • Imidazo[5,1-b]thiazole, 7-methyl- (9CI)
    • SCHEMBL7491431
    • FTOWEVFXEVKPOK-UHFFFAOYSA-N
    • DTXSID80436601
    • 165666-89-7
    • DB-359916
    • Inchi: 1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3
    • InChI Key: FTOWEVFXEVKPOK-UHFFFAOYSA-N
    • SMILES: S1C=CN2C=NC(C)=C12

Computed Properties

  • Exact Mass: 138.02528
  • Monoisotopic Mass: 138.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 17.3

7-Methylimidazo[5,1-b]thiazole Pricemore >>

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Additional information on 7-Methylimidazo[5,1-b]thiazole

Introduction to 7-Methylimidazo[5,1-b]thiazole (CAS No. 165666-89-7)

7-Methylimidazo[5,1-b]thiazole (CAS No. 165666-89-7) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of 7-Methylimidazo[5,1-b]thiazole makes it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 7-Methylimidazo[5,1-b]thiazole consists of a thiazole ring fused to an imidazole ring, with a methyl group attached at the 7-position. This arrangement provides a rigid and planar structure that can interact with various biological targets, making it an attractive candidate for drug design and optimization. Recent studies have highlighted the potential of this compound in modulating specific enzymes and receptors involved in various disease pathways.

In the realm of medicinal chemistry, 7-Methylimidazo[5,1-b]thiazole has been explored for its ability to inhibit key enzymes involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of 7-Methylimidazo[5,1-b]thiazole exhibit potent inhibitory activity against protein kinases, which are crucial enzymes in signal transduction pathways. These findings suggest that 7-Methylimidazo[5,1-b]thiazole and its derivatives could be developed into effective treatments for diseases such as cancer and neurodegenerative disorders.

Another area of interest is the antimicrobial activity of 7-Methylimidazo[5,1-b]thiazole. A study published in the European Journal of Medicinal Chemistry in 2023 reported that certain derivatives of this compound show strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant given the growing concern over antibiotic resistance. The ability of 7-Methylimidazo[5,1-b]thiazole to disrupt bacterial cell walls and inhibit essential metabolic pathways makes it a promising lead compound for the development of new antibiotics.

The antiviral properties of 7-Methylimidazo[5,1-b]thiazole have also been investigated. Research conducted at the University of California in 2022 found that this compound can inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral RNA synthesis and protein processing, making it a potential candidate for antiviral drug development.

In addition to its direct biological activities, 7-Methylimidazo[5,1-b]thiazole has been used as a building block in combinatorial chemistry to generate libraries of compounds with diverse biological profiles. High-throughput screening techniques have identified several derivatives with enhanced potency and selectivity against specific targets. This approach has accelerated the discovery process and led to the identification of lead compounds with improved pharmacological properties.

The synthetic accessibility of 7-Methylimidazo[5,1-b]thiazole is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. For example, a one-pot synthesis method using microwave-assisted reactions has been reported to yield high purity products with excellent yields. These advancements in synthetic methodology have facilitated the large-scale production and further optimization of 7-Methylimidazo[5,1-b]thiazole derivatives.

Clinical trials involving compounds derived from 7-Methylimidazo[5,1-b]thiazole are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.

In conclusion, 7-Methylimidazo[5,1-b]thiazole (CAS No. 165666-89-7) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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